4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole
説明
This compound features a 1,3-thiazole core substituted at the 2-position with a phenyl group and at the 4-position with a 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl moiety. The carbonyl linker between the pyrrolidine and thiazole groups suggests possible hydrogen-bonding interactions, which may enhance binding affinity in pharmacological contexts. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole derivatives in ) imply that coupling reactions or catalytic methods (e.g., Sm(ClO₄)₃ under ultrasound, as in ) could be relevant .
特性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(19-14-27-21(23-19)15-4-2-1-3-5-15)24-10-8-18(13-24)16-6-7-20-17(12-16)9-11-26-20/h1-7,12,14,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTZYCZFGJLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole is an intriguing molecule due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 376.47 g/mol. Its structure includes a thiazole ring, a benzofuran moiety, and a pyrrolidine derivative linked through a carbonyl group. This unique combination suggests diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O2S |
| Molecular Weight | 376.47 g/mol |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
| CAS Number | 2097901-25-0 |
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The compound's thiazole moiety may enhance its interaction with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of thiazole derivatives, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent antitumor activity against A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring is crucial for enhancing cytotoxic effects.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound show potential as antiviral agents, particularly against HIV. Molecular docking studies have demonstrated that these compounds can effectively interact with HIV-1 proteins, inhibiting viral replication .
Case Study: HIV Inhibition
In an investigation of anti-HIV activity, certain derivatives of the compound were found to significantly reduce viral load in MT-4 cells at low concentrations (EC50 values ranging from 130 to 263 μM). These findings suggest that structural modifications could further enhance antiviral efficacy .
Neuroprotective Effects
Thiazole-containing compounds have also been investigated for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.
The biological activity of 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antiviral Mechanism : It likely interferes with viral entry or replication processes through direct interaction with viral proteins.
- Neurotransmitter Modulation : The structural components may influence neurotransmitter release and receptor activity.
類似化合物との比較
Research Implications and Gaps
- Target Compound : Hypothetical applications include kinase inhibition or antimicrobial activity, but experimental validation is needed.
- Comparative Bioactivity: Future studies should compare the target compound’s efficacy against triazole-dihydropyrimidinones () and Balanophonin derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
